molecular formula C22H28N2O4S B6536546 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 1040661-00-4

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B6536546
CAS No.: 1040661-00-4
M. Wt: 416.5 g/mol
InChI Key: MILAHVLKVNJISE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,3-dihydro-1H-indole core substituted with a 2,2-dimethylpropanoyl group at position 1 and a 2-(4-methoxyphenyl)ethane-1-sulfonamide moiety at position 4. This structure suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic sulfonamides .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-22(2,3)21(25)24-13-11-17-7-8-18(15-20(17)24)23-29(26,27)14-12-16-5-9-19(28-4)10-6-16/h5-10,15,23H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILAHVLKVNJISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs, such as sulfonamide groups, indole/benzothiazole cores, or substituted aryl groups.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 2,3-dihydro-1H-indole 1-(2,2-dimethylpropanoyl), 6-[2-(4-methoxyphenyl)ethane-1-sulfonamide] 390.47 (calculated) High lipophilicity (methoxyphenyl), sulfonamide for stability
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide 2,3-dihydro-1H-indole 4-fluoro-2-methylbenzene sulfonamide 377.43 (calculated) Fluorine substitution enhances electronegativity; methyl group increases steric bulk
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-chloro, 2-(4-methoxyphenyl)acetamide ~330 (estimated) Chlorine enhances halogen bonding; acetamide linker reduces rigidity
Formoterol-related compound C: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Phenyl-ethanolamine 4-methoxyphenyl, acetamide, hydroxyl groups ~400 (estimated) Polar hydroxyl groups improve solubility; methoxyphenyl aids receptor binding

Key Findings:

Core Structure Impact: The 2,3-dihydroindole core in the target compound provides rigidity compared to benzothiazole derivatives (e.g., ), which may influence binding pocket compatibility . Formoterol-related compounds () use phenyl-ethanolamine cores, prioritizing β-adrenergic receptor interactions over sulfonamide-mediated enzyme inhibition.

Substituent Effects: The 4-methoxyphenyl group in the target compound and Formoterol analogs enhances lipophilicity, favoring membrane permeability. However, in the target compound, this group is linked via a sulfonamide, whereas Formoterol derivatives use aminoethyl chains . Halogen substitutions (e.g., chlorine in ’s benzothiazole analog) improve binding affinity but may reduce metabolic stability compared to methoxy groups .

Functional Group Contributions: Sulfonamide groups (target compound, ) confer acidity (pKa ~10–11) and hydrogen-bonding capacity, critical for enzyme inhibition. Acetamide or ethanolamine linkers () prioritize flexibility and solubility over sulfonamide’s rigidity .

Research Implications

  • Target Compound : Likely optimized for enzyme targets (e.g., carbonic anhydrase, kinases) due to sulfonamide’s proven role in such inhibition. Its dihydroindole core may reduce off-target effects compared to planar aromatic systems .
  • Benzothiazole Analogs : More suited for antimicrobial or anticancer applications, as seen in other sulfonamide-based drugs .
  • Formoterol-Related Compounds : Designed for G protein-coupled receptor (GPCR) modulation (e.g., β2-adrenergic receptors), leveraging methoxyphenyl’s hydrophobic interactions .

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